2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-9-5-6-10(2)15-14(9)18-16(23-15)20(4)8-13(21)17-12-7-11(3)22-19-12/h5-7H,8H2,1-4H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYLZLQBYPBACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The preparation starts with the synthesis of the benzo[d]thiazole core, followed by the introduction of the dimethyl and methylamino groups. The final step involves the acylation with 5-methylisoxazole. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole and isoxazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Compounds similar to 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide have been evaluated for their antimicrobial activities. The presence of both the benzo[d]thiazole and isoxazole groups contributes to enhanced interaction with microbial enzymes or receptors, potentially leading to effective antibacterial or antifungal agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with various molecular targets. In medicinal applications, it can intercalate into DNA, disrupting the replication process and leading to cell death. It can also bind to proteins, altering their function and leading to therapeutic effects. The pathways involved often include the inhibition of key enzymes and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison to Target Compound :
- The target’s benzothiazole (vs. simple thiazole in (y) and (z) ) likely increases lipophilicity and aromatic interactions.
- The absence of ureido or hydroperoxy groups in the target molecule may reduce hydrogen-bonding capacity but improve metabolic stability .
Phenolic Acetamide/Formamide Derivatives ()
Compounds C, D, and E from PHARMACEURGICAL FORUM (2006) share acetamide/formamide linkers but are anchored to phenolic rings with methoxy and methylaminoethyl substituents. For instance:
- C: N-[2-hydroxy-5-(hydroxyethylamino)phenyl]acetamide.
- E: N-[2-hydroxy-5-(methylaminoethyl)phenyl]formamide.
Comparison to Target Compound :
- The target’s heterocyclic termini (benzothiazole and isoxazole) contrast with the phenolic rings in C–E, suggesting divergent solubility and target selectivity.
- The methyl groups on the benzothiazole and isoxazole may enhance membrane permeability compared to the polar hydroxy groups in C –E .
Comparative Data Table
Research Findings and Hypotheses
- Bioactivity : Benzothiazole derivatives are frequently associated with antimicrobial and kinase inhibitory activities, while isoxazoles are utilized for their metabolic resilience. The target compound’s dual heterocyclic system may synergize these properties, though empirical data are lacking .
- Solubility : The methyl groups on the benzothiazole and isoxazole could reduce aqueous solubility compared to the hydroxy-rich compounds C –E , necessitating formulation adjustments for bioavailability .
Biological Activity
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, known for its diverse biological activities, and an isoxazole moiety that may enhance its pharmacological properties. The molecular formula is , with a molecular weight of 359.5 g/mol.
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of similar thiazole derivatives. For instance, compounds with structural similarities demonstrated promising results in the maximal electroshock seizure (MES) test, showing effective ED50 values ranging from 15.4 to 18.6 mg/kg. These values indicate significantly higher protective indices compared to standard anticonvulsants such as phenytoin and carbamazepine .
Anticancer Activity
The anticancer potential of benzo[d]thiazole derivatives has been well-documented. In vitro studies indicated that compounds bearing similar structural motifs exhibited cytotoxicity against various cancer cell lines. For example, some derivatives showed IC50 values between 3.58 and 15.36 µM against three different cancer cell lines, while normal cell lines exhibited much higher IC50 values, indicating a favorable therapeutic index .
| Compound | IC50 (Cancer Cell Lines) | IC50 (Normal Cell Lines) |
|---|---|---|
| Compound A | 3.58 µM | 38.77 µM |
| Compound B | 15.36 µM | 66.22 µM |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors. For instance, studies suggest that the benzo[d]thiazole core can inhibit enzyme activity by binding to active sites, while additional moieties enhance binding affinity through hydrogen bonding and π–π stacking interactions .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antibacterial properties. Some studies reported that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against specific strains .
Case Studies
- Anticonvulsant Screening : In a study evaluating multiple thiazole derivatives for anticonvulsant activity, two compounds demonstrated superior efficacy compared to traditional drugs, suggesting that modifications in structure can lead to enhanced pharmacological profiles .
- Cytotoxicity Evaluation : A series of benzothiazole derivatives were tested for their anticancer properties, revealing that certain compounds could induce apoptosis in cancer cells effectively while sparing normal cells . The study highlighted the potential for these compounds as lead candidates for further development.
Q & A
Q. What are the standard synthetic routes and purification protocols for synthesizing 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. For example, coupling 4,7-dimethylbenzo[d]thiazol-2-amine with chloroacetyl chloride under basic conditions (e.g., triethylamine in dioxane) forms the acetamide backbone . Subsequent alkylation or condensation with 5-methylisoxazole derivatives is performed in polar aprotic solvents (e.g., DMF or acetonitrile) with microwave assistance to accelerate reaction kinetics . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol-DMF mixtures. Purity is confirmed via TLC, melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, FTIR) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Structural validation requires a combination of spectroscopic and analytical methods:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups on the benzothiazole ring and isoxazole moiety) .
- FTIR : Identify characteristic bands (e.g., C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the theoretical mass .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S/O percentages (e.g., ±0.3% deviation acceptable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer : Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error approaches. Key parameters include:
- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 80–120°C for 30–60 minutes) .
- Catalyst : Pd/C or CuI for cross-coupling reactions .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Computational tools (e.g., quantum chemical calculations) predict optimal reaction pathways, while feedback loops between experimental and computational data refine conditions .
Q. How should researchers address contradictory biological activity data (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Assess pharmacokinetic parameters (e.g., solubility, metabolic stability) using HPLC and microsomal assays. Poor bioavailability may explain discrepancies .
- Structural analogs : Modify substituents (e.g., replacing the 5-methylisoxazole with a thiophene group) to enhance target binding or reduce off-target effects .
- Docking studies : Use molecular dynamics (MD) simulations to evaluate binding affinity to therapeutic targets (e.g., kinases or GPCRs) and validate with SPR or ITC assays .
Q. What computational strategies predict this compound’s biological targets and metabolic pathways?
- Methodological Answer :
- Target prediction : SwissTargetPrediction or SEA databases identify potential protein targets based on structural similarity .
- ADMET profiling : Tools like ADMETLab 2.0 estimate absorption, distribution, and toxicity. Key metrics include logP (optimal range: 2–5) and CYP450 inhibition profiles .
- Metabolic fate : Schrödinger’s BioLuminate or GLORYx predict phase I/II metabolism (e.g., hydroxylation or glucuronidation) .
Q. How can derivatives be rationally designed for specific therapeutic applications (e.g., anticancer or antidiabetic)?
- Methodological Answer :
- Pharmacophore modeling : Isolate critical moieties (e.g., the benzothiazole core for kinase inhibition) .
- SAR studies : Test substituent variations (e.g., electron-withdrawing groups on the isoxazole ring for enhanced antidiabetic activity) .
- In vivo models : Use zebrafish or murine models to evaluate efficacy and toxicity. For example, measure glucose tolerance for antidiabetic candidates .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum-free media, 48-hour incubation) .
- Batch variability : Characterize compound purity across batches via HPLC (>98% purity required for reproducibility) .
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding variables (e.g., solvent used in dosing) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
